4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
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Overview
Description
4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound that belongs to the class of pyridazinones This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the reaction of appropriate substituted hydrazines with diketones or ketoesters under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the formation of the pyridazinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone include other pyridazinone derivatives with different substituents on the aromatic rings. Examples include:
- 4-(4-chlorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
- 4-(4-bromophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-22-14-4-2-3-12(9-14)16-10-15(17(21)20-19-16)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWDLLBJXKQQFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)C(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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